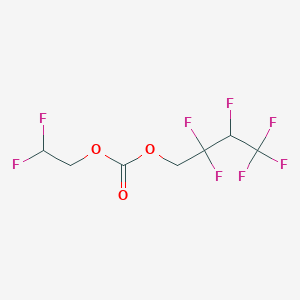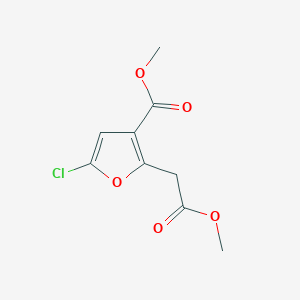
Bodipy-TS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bodipy-TS, also known as Thiol-green 2, is a highly efficient thiol-specific turn-on probe. It incorporates a thiosulfonate scaffold as its thiol recognition unit. This compound displays excellent selectivity, low detection limit, and quantitative reactivity towards thiols. Moreover, it exhibits low toxicity and notable photophysical properties, with excitation at 490 nm and emission at 515 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bodipy-TS involves the incorporation of a thiosulfonate scaffold into the Bodipy core. The general synthetic route includes the reaction of a Bodipy derivative with a thiosulfonate reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Bodipy-TS primarily undergoes thiol-specific reactions due to its thiosulfonate scaffold. The key reaction is the thiol-thiosulfonate exchange, which results in the formation of a disulfide bond and the release of a sulfonate group .
Common Reagents and Conditions
Reagents: Thiol-containing compounds
Conditions: Room temperature, solvent such as dichloromethane
Major Products: Disulfide compounds and sulfonate by-products
Wissenschaftliche Forschungsanwendungen
Bodipy-TS has a wide range of applications in scientific research due to its unique properties:
Wirkmechanismus
Bodipy-TS exerts its effects through a thiol-thiosulfonate exchange reaction. The thiosulfonate scaffold specifically reacts with thiol groups, resulting in a turn-on fluorescence signal. This reaction is highly selective and occurs rapidly, making this compound an efficient probe for thiol detection . The molecular target is the thiol group, and the pathway involves the formation of a disulfide bond and the release of a sulfonate group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bodipy 493/503: Another Bodipy derivative used for staining neutral lipid droplets in cells.
Bodipy-based photosensitizers: Used in photodynamic therapy for their ability to generate reactive oxygen species.
Uniqueness
Bodipy-TS is unique due to its thiosulfonate scaffold, which provides high selectivity and sensitivity for thiol detection. Unlike other Bodipy derivatives, this compound specifically targets thiol groups, making it a valuable tool in various scientific applications .
Eigenschaften
Molekularformel |
C20H21BF2N2O2S2 |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
2,2-difluoro-4,6,10,12-tetramethyl-8-(4-methylsulfonylsulfanylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C20H21BF2N2O2S2/c1-12-10-14(3)24-19(12)18(16-6-8-17(9-7-16)28-29(5,26)27)20-13(2)11-15(4)25(20)21(24,22)23/h6-11H,1-5H3 |
InChI-Schlüssel |
RWWARNPLGWXOFT-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)SS(=O)(=O)C)C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


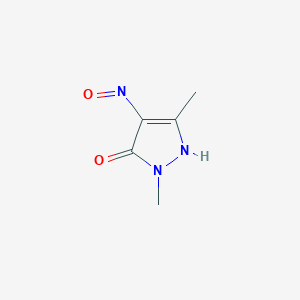
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)
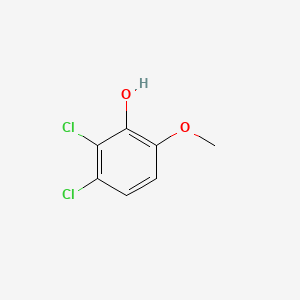
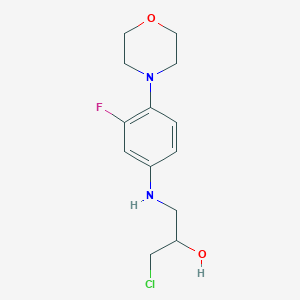
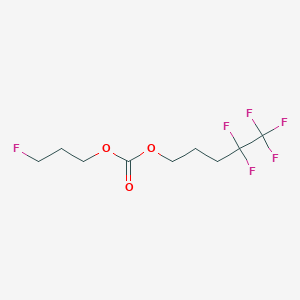


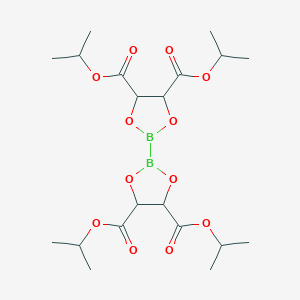
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

